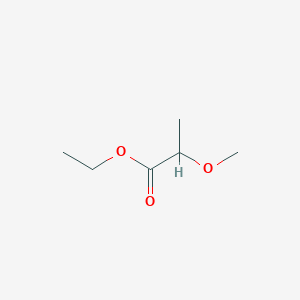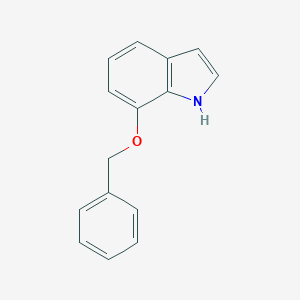
7-Benzyloxyindole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Benzyloxyindole involves key steps starting from indole derivatives. Fujii et al. (2001) detailed a scalable synthesis process where 7-Benzyloxyindole is assembled with a 59% overall yield. This method is significant for producing key intermediates like (R)-3-(2-aminopropyl)-7-benzyloxyindole, which are crucial in the synthesis of selective adrenaline β3-agonists (Fujii et al., 2001).
Molecular Structure Analysis
The molecular structure of 7-Benzyloxyindole derivatives can be analyzed through various spectroscopic techniques. For example, Jain et al. (2005) synthesized various 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, confirming their structures through FTIR, NMR, and MS techniques. These studies provide insights into the electron impact mass spectral fragmentation patterns of these compounds, which are vital for understanding the molecular structure of 7-Benzyloxyindole derivatives (Jain et al., 2005).
Chemical Reactions and Properties
7-Benzyloxyindole undergoes various chemical reactions, offering a range of chemical properties. Lewer (1987) described an improved synthesis of 7-hydroxy-2-oxoindolin-3-ylacetic acid from 7-benzyloxyindolin-2-one, demonstrating the compound's reactivity and potential for further chemical modifications (Lewer, 1987).
Physical Properties Analysis
The physical properties of 7-Benzyloxyindole and its derivatives can be deduced from their synthesis and structural analysis. For instance, the phase behavior and mesomorphic properties of certain 7-benzyloxyindole derivatives have been studied through differential scanning calorimetry and X-ray diffraction, revealing their thermal stability and preferred molecular orientation at different temperatures (Yeap et al., 2009).
Applications De Recherche Scientifique
1. Attenuation of Staphylococcus aureus Virulence
- Summary of Application: 7-Benzyloxyindole (7BOI) has been found to attenuate the virulence of Staphylococcus aureus, a major agent of nosocomial infections. It does this by reducing staphyloxanthin production and the hemolytic ability of S. aureus without affecting bacterial growth .
- Methods of Application: The study involved treating S. aureus with 7BOI and observing the changes in color and hemolytic ability. The treated S. aureus was then exposed to hydrogen peroxide (H2O2) and human whole blood to assess its susceptibility .
- Results or Outcomes: Treatment with 7BOI made S. aureus more susceptible to killing by H2O2 and human whole blood. It also reduced S. aureus virulence in an in vivo model of nematode Caenorhabditis elegans .
2. Inhibition of Candida albicans Biofilm Formation
- Summary of Application: 7-Benzyloxyindole has been shown to inhibit biofilm formation in Candida albicans, an opportunistic fungal pathogen. This is significant as biofilms confer high tolerance to antimicrobials .
- Methods of Application: The study involved treating C. albicans with 7-Benzyloxyindole and comparing biofilm formation to that in the presence of the antifungal agent fluconazole .
- Results or Outcomes: 7-Benzyloxyindole significantly reduced C. albicans biofilm formation at a concentration of 0.02 mM (4.5 µg/ml), but had no effect on planktonic cells .
Safety And Hazards
Propriétés
IUPAC Name |
7-phenylmethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-17-14-8-4-7-13-9-10-16-15(13)14/h1-10,16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGZMTAFOACVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942425 | |
| Record name | 7-(Benzyloxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyloxyindole | |
CAS RN |
20289-27-4 | |
| Record name | 20289-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-(Benzyloxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(benzyloxy)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



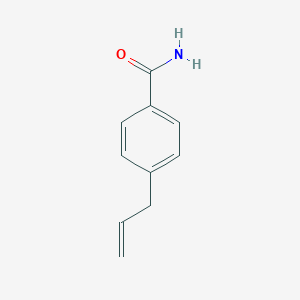
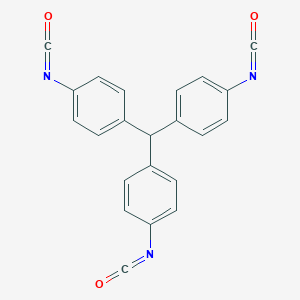
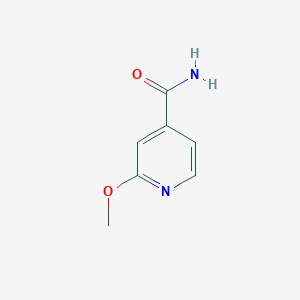

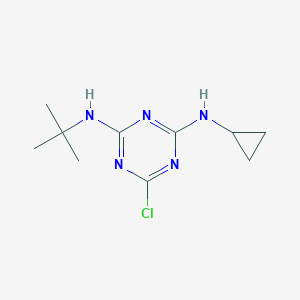
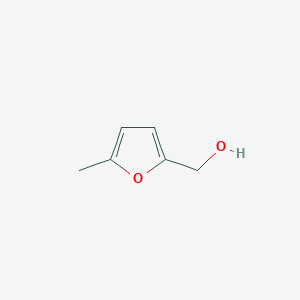
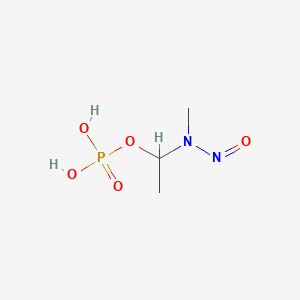
![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)
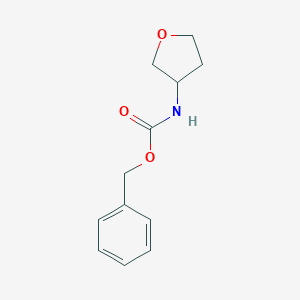
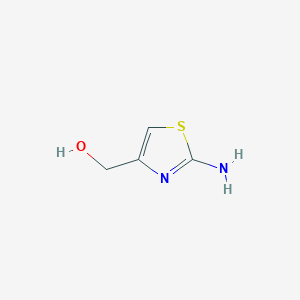
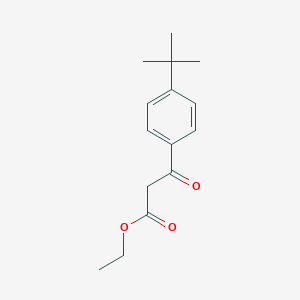
![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)
